molecular formula C22H33N7O7S B1665476 Amoxycillin arginine salt CAS No. 59261-05-1

Amoxycillin arginine salt

Cat. No. B1665476
CAS RN: 59261-05-1
M. Wt: 539.6 g/mol
InChI Key: GMJWAEBOPBLHBW-YIDIVAHTSA-N
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Description

Amoxycillin arginine salt is a bioactive chemical.

Scientific Research Applications

pH-Responsive Nanoparticles for Antibiotic Delivery

Amoxicillin, a traditional antibiotic for Helicobacter pylori (H. pylori), has been used in a pH-sensitive, guanidine-containing polypeptide composed of poly(γ-glutamic acid) and arginine. This formulation allows amoxicillin to release at specific pH levels, showing superior antibacterial activity against H. pylori growth (Su et al., 2016).

Interaction with Other Medications

A study examined the influence of ibuprofen-arginine on amoxicillin concentration in rats, revealing that ibuprofen-arginine can interfere with plasma concentration of amoxicillin (Mackeivicz et al., 2020).

Nanogels for Helicobacter Infection

Nanogels like genipin-crosslinked fucoidan/chitosan-N-arginine have been developed for targeted delivery of amoxicillin to treat H. pylori infection. These nanogels exhibit pH-responsive drug release properties, reducing cytotoxic effects in infected cells (Lin et al., 2017).

Environmental Impact

Studies have investigated the environmental impact of amoxicillin in wastewater treatment systems, highlighting its effects on microbial communities and antibiotic resistance genes (Meng et al., 2017).

Electrochemical Characterization

Research on amoxicillin's redox properties has been conducted, exploring its interactions with various chemical substances and implications for combined prescriptions (Orata et al., 2014).

Antibiotic Resistance Studies

The study of specific amino acid changes in penicillin-binding protein 1 in Helicobacter pylori isolates has provided insights into the mechanisms of amoxicillin resistance, an increasing concern in clinical settings (Qureshi et al., 2010).

Nanogel for Controlled Release

Poly(methacrylic acid) nanogels have been developed to control the release of amoxicillin, aiming for lower cytotoxicity and higher activity in treatment (Liu et al., 2014).

properties

CAS RN

59261-05-1

Product Name

Amoxycillin arginine salt

Molecular Formula

C22H33N7O7S

Molecular Weight

539.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(5S,6S)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11?,14-;4-/m00/s1

InChI Key

GMJWAEBOPBLHBW-YIDIVAHTSA-N

Isomeric SMILES

CC1(C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Other CAS RN

59261-05-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amoxycillin arginine salt;  Amoxycillin L-arginine salt;  EINECS 261-680-4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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